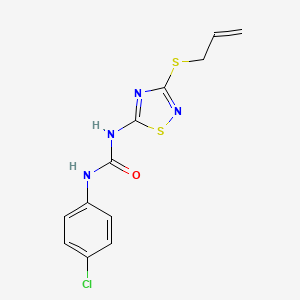
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is a stable isotope-labeled compound with the molecular formula C14H27D4O7P and a molecular weight of 346.39 . This compound is a metabolite of Tris(2-butoxyethyl)phosphate, an organophosphate used in the preparation of flame retardants. The deuterium labeling in this compound makes it valuable for various scientific research applications, particularly in metabolic studies and environmental pollutant detection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The compound is typically produced in bulk quantities and requires specialized equipment for synthesis, purification, and characterization .
化学反応の分析
Types of Reactions
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various alkylated derivatives .
科学的研究の応用
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester has a wide range of scientific research applications:
作用機序
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems. The compound’s interaction with enzymes and other biomolecules provides insights into its role in metabolic processes and environmental impact.
類似化合物との比較
Similar Compounds
- Tris(2-butoxyethyl)phosphate
- Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (unlabeled)
- Bis(2-butoxyethyl) hydrogen phosphate
Uniqueness
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable for research applications that require accurate tracing and analysis.
特性
分子式 |
C14H31O7P |
|---|---|
分子量 |
346.39 g/mol |
IUPAC名 |
bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2 |
InChIキー |
UQSRKBXTCXVEJL-AQVLYMJBSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O |
正規SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




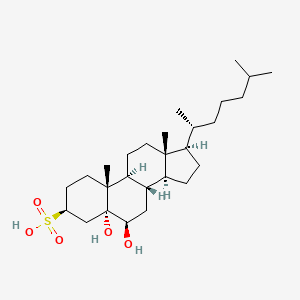
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
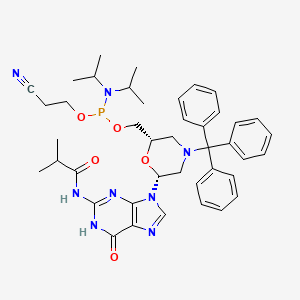


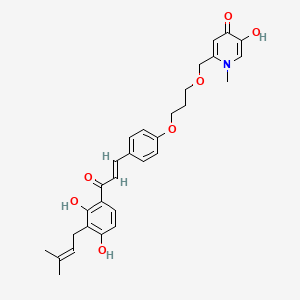
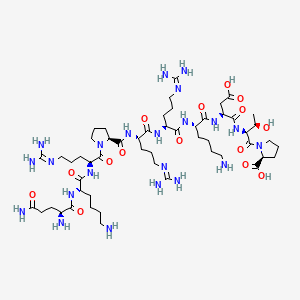

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
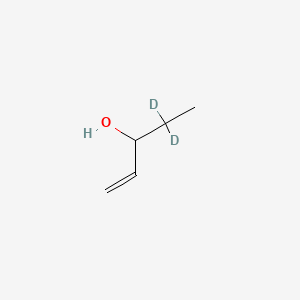
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
